The compound is cataloged under the identifier L968-0587 in chemical databases. It has a molecular weight of 501.05 g/mol and a molecular formula of C25H28N4O3. The presence of multiple functional groups suggests its potential utility in drug development, particularly in targeting specific receptors or enzymes in biological systems .
The synthesis of Butyl 4-((7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate typically involves several steps:
The molecular structure of Butyl 4-((7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate can be described as follows:
The compound's structure can be represented using its SMILES notation: CCCCOC(c1ccc(cc1)Nc1c(cnc2c1ccc(C)n2)C(N1CCSCC1)=O)=O
, indicating various substituents and connectivity among atoms .
Butyl 4-((7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate can undergo several chemical reactions:
The physical and chemical properties of Butyl 4-((7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate include:
Property | Value |
---|---|
Molecular Weight | 501.05 g/mol |
Molecular Formula | C25H28N4O3 |
LogP | 4.6948 |
LogD | 4.694 |
Polar Surface Area | 64.052 Ų |
Hydrogen Bond Acceptors | 8 |
Hydrogen Bond Donors | 1 |
Solubility | Poorly soluble in water |
These properties indicate a relatively lipophilic compound with moderate solubility characteristics, which may influence its bioavailability and pharmacokinetics .
Butyl 4-((7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate holds potential applications in various fields:
CAS No.: 101-18-8
CAS No.: 122547-72-2
CAS No.: 89079-92-5
CAS No.: 31063-33-9
CAS No.: 22158-41-4
CAS No.: